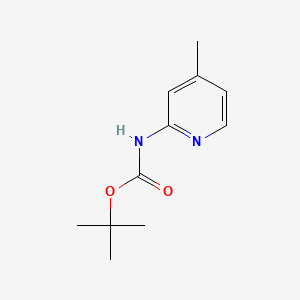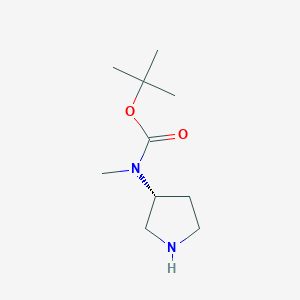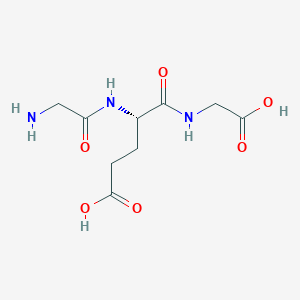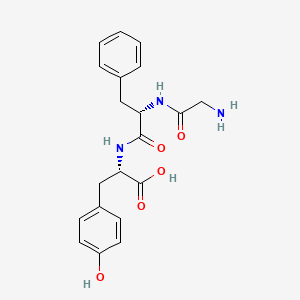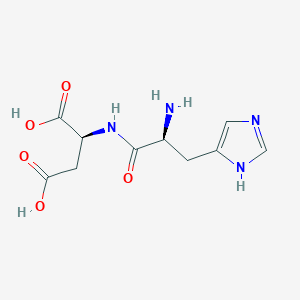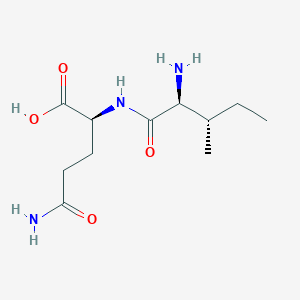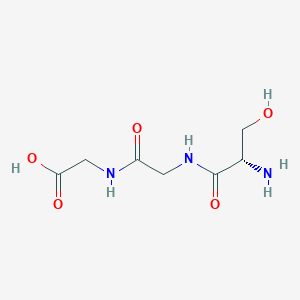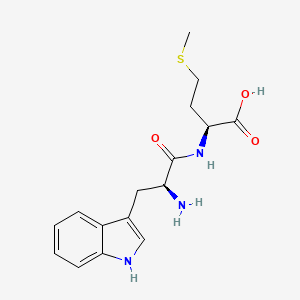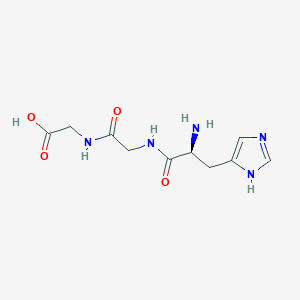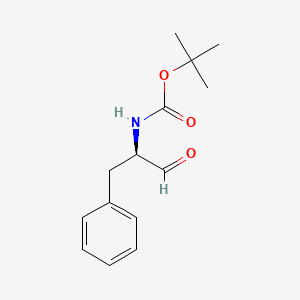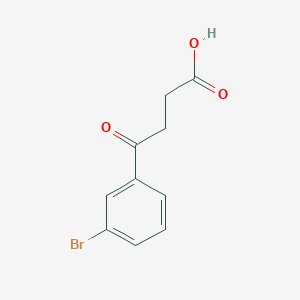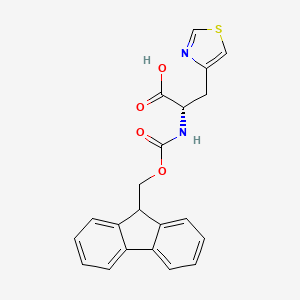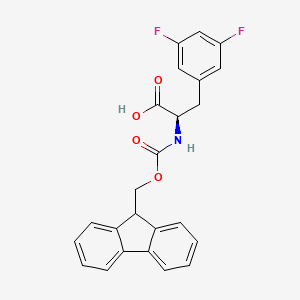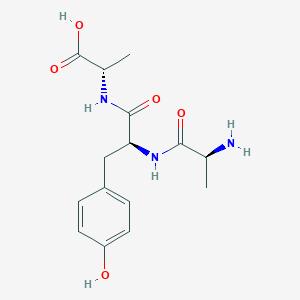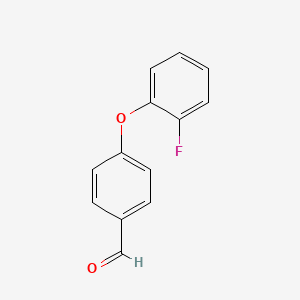
4-(2-Fluorophenoxy)benzaldehyde
概要
説明
4-(2-Fluorophenoxy)benzaldehyde is a chemical compound that has been studied for various applications, including the synthesis of radiopharmaceuticals and as a precursor for other complex molecules. It is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety, which can undergo various chemical reactions due to the presence of the reactive aldehyde group .
Synthesis Analysis
The synthesis of related fluorophenol compounds has been achieved through different methods. For instance, 4-[18F]Fluorophenol, which shares a similar fluorophenoxy structure, was synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride followed by deprotection, yielding the product in 34 to 36% radiochemical yield . Additionally, the synthesis of 4-fluoroguaiacol and 4-fluorocatechol from substituted 4-fluorobenzaldehydes through nucleophilic aromatic substitution and Baeyer-Villiger oxidation has been reported .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(2-Fluorophenoxy)benzaldehyde has been studied using various spectroscopic techniques and theoretical methods. For example, the structures of azo-benzoic acids and their precursors, which include a benzaldehyde group, were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . The crystal structure of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde revealed planar and parallel benzaldehyde and nitroaniline fragments .
Chemical Reactions Analysis
The reactivity of the benzaldehyde group in 4-(2-Fluorophenoxy)benzaldehyde allows it to participate in various chemical reactions. For instance, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been achieved using orthanilic acids as transient directing groups . Moreover, the reaction between benzaldehyde and 4-fluorophenylhydroxylamine exclusively produces the Z isomer of the resulting nitrone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Fluorophenoxy)benzaldehyde and related compounds can be inferred from studies on similar molecules. For example, the solubility and dissociation behavior of azo-benzoic acids in different solvents and pH conditions have been characterized, indicating the influence of solvent composition on the equilibria of acid-base dissociation and azo-hydrazone tautomerism . The crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, provides insights into the intermolecular hydrogen bonding that stabilizes the structure .
科学的研究の応用
Metabolic Studies and Pharmacokinetics
Compounds structurally related to 4-(2-Fluorophenoxy)benzaldehyde have been explored for their metabolic profiles and pharmacokinetics in biological systems. For instance, the metabolism and disposition of specific matrix metalloproteinase inhibitors that share a similar phenoxybenzaldehyde core structure have been studied in rats and dogs. These studies aimed to understand the metabolic pathways, including glucuronidation, reduction, and hydrolysis, that such compounds undergo, as well as their distribution and excretion profiles (Dalvie et al., 2008).
Anticonvulsant Activities
Derivatives of phenoxybenzaldehyde, such as 4-(4′-fluorophenoxy)benzaldehyde semicarbazone, have been studied for their anticonvulsant activities. These studies involve detailed examination of the compound's efficacy in various animal models of epilepsy and seizures. Through such research, insights into the potential therapeutic applications of these compounds in the treatment of epilepsy have been gained, along with understanding their mechanisms of action, possibly involving calcium and sodium channels (Dimmock et al., 1999).
Role in Olfactory Receptors
Research on olfactory receptors, specifically in Drosophila, has utilized structurally related benzaldehyde compounds to study behavioral responses. These studies aim to understand how specific olfactory inputs and their processing in the antennal lobe influence behavior. By misexpressing olfactory receptors and observing changes in response to compounds like benzaldehyde, researchers can gain insights into the principles of olfactory processing and its impact on behavior (Störtkuhl et al., 2005).
Exploring Novel Therapeutics
Compounds within the phenoxybenzaldehyde class have been investigated for their potential as novel therapeutic agents. For example, the design, synthesis, and pharmacological evaluation of thiazolidinone derivatives acting as benzodiazepine receptor agonists have been explored. Such studies are crucial for discovering new drugs with anticonvulsant or sedative-hypnotic activities, providing a foundation for further pharmaceutical development (Faizi et al., 2017).
Receptor Agonism for Diabetes Treatment
Investigations into G protein-coupled receptor (GPR40) agonists, which include compounds structurally related to 4-(2-Fluorophenoxy)benzaldehyde, have been conducted with the aim of treating type 2 diabetes. These studies focus on enhancing insulin secretion through the modulation of free fatty acid-regulated glucose-stimulated insulin secretion, highlighting the potential of these compounds in diabetes management (Sasaki et al., 2011).
Safety And Hazards
“4-(2-Fluorophenoxy)benzaldehyde” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .
特性
IUPAC Name |
4-(2-fluorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDBXRSXAZINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445049 | |
| Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenoxy)benzaldehyde | |
CAS RN |
936343-96-3 | |
| Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

